Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Overview
Description
Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical properties. It is commonly used in various scientific research fields due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-amino-2-bromopyridine with suitable reagents to form the desired pyrrolopyridine structure . The reaction conditions often involve the use of bases and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolopyridine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit various biological activities.
Uniqueness
Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is unique due to its specific ring fusion and the position of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-4-6-5-10-3-2-7(6)11-8/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHGKNJPPTUPIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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